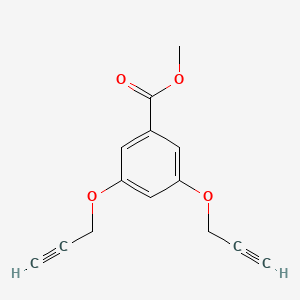

![molecular formula C9H11BrO3 B3060826 [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol CAS No. 89479-09-4](/img/structure/B3060826.png)

[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol

Übersicht

Beschreibung

“[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol” is a chemical compound with the molecular formula C7H8BrNO2 . It is a light yellow solid at room temperature . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in various patents and scientific literature . For instance, a synthesis method of 5-bromo-2-methoxyphenol involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis

The molecular structure of “[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol” can be analyzed using various computational methods. For instance, the time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

- Antibacterial Properties: Certain bromophenols, closely related to [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol, have been extracted from marine algae and demonstrated significant antibacterial activity. Specifically, compounds isolated from Rhodomela confervoides showed notable effectiveness against bacterial strains (Xu et al., 2003).

Structural and Chemical Analysis

- Supramolecular Interactions: The structural and packing behavior of compounds including [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol was studied, revealing insights into their molecular structures. Notably, the presence of Br atoms influences the distances between adjacent aromatic moieties, affecting the compound's physical properties (Nestler, Schwarzer, & Gruber, 2018).

Synthesis and Derivation

- Total Synthesis of Biologically Active Compounds: A study demonstrated the total synthesis of a natural product, starting from a compound similar to [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol. This synthesis is significant in the context of producing biologically active substances for potential therapeutic use (Akbaba et al., 2010).

- Photochemical Reactions: Research on the photochemistry of bromophenols, closely related to the compound of interest, provides insights into the chemical behavior of these substances under UV irradiation, which is crucial for understanding their potential applications in various chemical processes (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).

Antioxidant Activity

- Natural Antioxidants: Bromophenols, including compounds structurally similar to [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol, isolated from the marine red alga Rhodomela confervoides have been found to possess potent antioxidant activities. These findings highlight the potential use of these compounds in preventing oxidative deterioration in food products (Li, Li, Gloer, & Wang, 2011).

Safety and Hazards

“[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

[5-bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-3,11-12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRIBAMFJNURQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1CO)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555289 | |

| Record name | (5-Bromo-2-methoxy-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol | |

CAS RN |

89479-09-4 | |

| Record name | (5-Bromo-2-methoxy-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)

![N-[4-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3060756.png)

![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)

![Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester](/img/structure/B3060762.png)